1H-Pyrrolo[3,4-c]pyridin-3(2H)-one
Overview
Description
The compound 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic structure that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry. While the specific compound 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is not directly mentioned in the provided papers, related structures such as pyrrolo[2,3-b]pyridines and pyrrolo[3,4-b]pyridines are extensively studied for their synthetic methods and properties .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves complex reactions that can include cyclization, halogenation, and cross-coupling reactions. For instance, 3,4-Bis(trimethylsilyl)-1H-pyrrole has been used as a building block for constructing unsymmetrically 3,4-disubstituted pyrroles, which could be a potential starting point for synthesizing related pyrrolopyridine compounds . Additionally, the synthesis of pyrano[3,4-b]pyrrol-7(1H)-one derivatives through a one-pot synthesis catalyzed by a gold complex indicates the potential for catalytic methods in the synthesis of complex pyrrolopyridine structures .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been characterized using various spectroscopic techniques. For example, the structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . Density functional theory (DFT) calculations were also employed to confirm the molecular structure and investigate the physicochemical properties of the compound .
Chemical Reactions Analysis
Pyrrolopyridine derivatives undergo a variety of chemical reactions, including nitration, bromination, iodination, and reactions with Mannich bases, predominantly at specific positions on the ring system . The reactivity of these compounds can lead to a range of products, including ring-expanded naphthyridines and derivatives with electrophilic substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and substituents. The study of (1H-pyrrol-2-yl)pyridines revealed hydrogen-bonded arrangements in the crystal structure, which could affect the compound's solubility and stability . The electrostatic potentials and frontier molecular orbitals of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine were analyzed to reveal insights into its reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and its derivatives can be synthesized through various methods, including reduction reactions and reactions with different reagents like TFA. This process is crucial for exploring the properties and potential applications of these compounds (Murthy et al., 2017).
Characterization and Molecular Analysis : Detailed characterization of these compounds, including single crystal X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS, provides insights into their molecular structure and properties. Understanding the molecular structure is essential for potential applications in various fields (Murthy et al., 2017).
Biological and Pharmaceutical Applications
Potential in Drug Development : Some derivatives of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one show promise in drug development, particularly in creating new compounds with potential therapeutic applications. These derivatives have been explored for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Chemosensor Applications : Derivatives of this compound have been used to develop fluorescent chemosensors, particularly for detecting Fe3+/Fe2+ ions. These applications are crucial in biochemical studies and medical diagnostics (Maity et al., 2018).
Physical and Chemical Properties
Photophysical Properties : Investigation of the electronic nature and photophysical properties of derivatives like 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione is significant for understanding their potential in light-based applications, including fluorescence and photostability (Bashmakova et al., 2021).
Charge Density and Electronic Structure : High-resolution X-ray diffraction studies reveal information about charge density distribution, bonding schemes, and electronic structure, which are vital for understanding the reactivity and stability of these compounds (Hazra et al., 2012).
Safety And Hazards
Future Directions
The broad spectrum of pharmacological properties of “1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” derivatives is the main reason for developing new compounds containing this scaffold . Future research may focus on exploring its potential in treating diseases of the nervous and immune systems, and its antidiabetic, antimycobacterial, antiviral, and antitumor activities .
properties
IUPAC Name |
1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSODFDWJFAKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608214 | |
Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one | |
CAS RN |
40107-95-7 | |
Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40107-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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